Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate
Description
Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is a cyclopropane-containing ester derivative featuring a hydroxy and ketone group on a cyclohexyl substituent.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-15-9(13)10(6-7-10)11(14)4-2-8(12)3-5-11/h14H,2-7H2,1H3 |
InChI Key |
JBOFCELGVHRPBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidative Cyclopropanation of Cyclohexanone Derivatives
- Starting Material: Cyclohexanone derivatives bearing suitable functional groups.
- Reaction: Cyclopropanation using diazocompounds or carbene precursors in the presence of catalysts.
- Key Steps:
- Generation of carbene intermediates (e.g., from diazomethane or diazo compounds).
- Cyclopropanation of the double bond or enolizable position on the cyclohexanone.
- Hydroxylation at the 1-position of the cyclopropane ring.
- A notable method involves the use of diazomethane or its derivatives in the presence of transition metal catalysts (e.g., copper or rhodium) to cyclopropanate cyclohexanone derivatives, forming cyclopropanated cyclohexanone intermediates.
- Subsequent regioselective hydroxylation at the cyclopropane ring's 1-position is achieved via controlled oxidation, often employing oxidants like m-CPBA or hydrogen peroxide under catalytic conditions.
Data Table 1: Typical Conditions for Cyclopropanation and Hydroxylation
Synthesis via Amino Cyclopropanecarboxylate Intermediate
- Starting Material: 1-Aminocyclopropanecarboxylate esters, such as methyl 1-aminocyclopropanecarboxylate.
- Reaction Pathway:
- Oxidation of amino groups to hydroxyl groups.
- Ring transformation to generate the hydroxycyclopropane core.
- Esterification to introduce the methyl ester group.
- According to the patent CN110862311A, a simplified two-step process involves:
- Reacting 1-aminocyclopropyl methyl formate with sodium nitrite and sulfuric acid to generate a hydroxycyclopropyl formate.
- Removing protecting groups and oxidizing to obtain the target hydroxycyclopropanecarboxylic acid.
Data Table 2: Key Reaction Conditions for this Route
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formation of hydroxycyclopropyl formate | 1-Aminocyclopropyl methyl formate + NaNO₂ + H₂SO₄ | 0-30°C, 0.5-1 hr | ~60-70% | Mild, controllable |
| Deprotection & oxidation | Base (e.g., KOH, NaOH) | 20-40°C | High purity | Simple extraction |
Alternative Route: Cyclopropanation of Cyclohexanone Derivatives Followed by Hydroxylation
- Cyclopropanation of cyclohexanone derivatives with diazocompounds.
- Selective hydroxylation at the cyclopropane ring.
- Oxidation to introduce the keto group at the 4-position.
- This approach is supported by literature on cyclopropanation of cyclic ketones, with subsequent regioselective hydroxylation and oxidation steps to yield the desired functional groups.
Data Table 3: Summary of Process Parameters
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane derivatives | Rhodium catalyst | 70-80% | , |
| Hydroxylation | Hydrogen peroxide / m-CPBA | 0-25°C | 65-75% |
Notes on Reaction Conditions and Optimization
- Temperature Control: Mild conditions (0-30°C) are preferred to prevent ring-opening or over-oxidation.
- Catalyst Selection: Rhodium-based catalysts exhibit high regioselectivity and yield.
- Purification: Extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and concentration are standard post-reaction steps.
- Yield Optimization: Adjusting molar ratios, reaction times, and solvent systems can improve overall yields to 60-70%.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized cyclopropane derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares a cyclopropane-1-carboxylate core with analogs such as:
- 1,3-Dioxoisoindolin-2-yl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate (1c)
- 1,3-Dioxoisoindolin-2-yl 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (1h)
Key differences lie in the substituents attached to the cyclopropane ring. The target compound features a hydroxy-4-oxocyclohexyl group, while 1c and 1h have aromatic substituents (methoxyphenyl or trifluoromethylphenyl). These variations significantly alter electronic environments, as evidenced by NMR and HRMS data (Tables 1–2).
Table 1: Substituent Effects on Key Properties
Table 2: NMR Chemical Shift Comparisons (Selected Regions)
Biological Activity
Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate, often referred to as HOCPA, is a cyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has the molecular formula and a molecular weight of approximately 198.2 g/mol. The compound features a cyclopropane ring and a cyclohexane moiety with hydroxyl and carbonyl functional groups, which contribute to its reactivity and biological activity.
Key Properties:
- Molecular Formula:
- Molecular Weight: 198.2 g/mol
- CAS Number: [Not specified in the results]
Biological Activity
Research indicates that HOCPA exhibits a range of biological activities, primarily through its interaction with various enzymes and biological pathways.
Enzyme Inhibition
One of the significant biological activities of HOCPA is its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when administered alongside other medications, potentially enhancing or diminishing their effects. Further studies are necessary to explore the full spectrum of its interactions with biological targets.
Antimicrobial Activity
While specific studies on HOCPA's antimicrobial properties were not detailed in the search results, compounds with similar structures have shown notable antifungal and antibacterial activities. For example, various derivatives of cyclopropane carboxylic acids have been reported to possess significant antimicrobial properties .
Synthesis Methods
The synthesis of Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate can be achieved through several methods that leverage its unique functional groups. The following table summarizes some common synthetic routes:
| Synthesis Method | Description |
|---|---|
| Base-Catalyzed Reaction | Utilizes strong bases to facilitate the formation of the cyclopropane ring from precursors. |
| Acid-Catalyzed Esterification | Involves the reaction of hydroxyl groups with carboxylic acids to form esters. |
| Cyclization Reactions | Employs specific reagents to promote the cyclization of linear precursors into cyclic structures. |
Case Studies and Research Findings
Several research studies have focused on the biological activities of structurally related compounds, providing insights into potential applications for HOCPA.
- Cytochrome P450 Inhibition : Studies have demonstrated that compounds similar to HOCPA can significantly inhibit cytochrome P450 enzymes, suggesting potential interactions that could affect drug metabolism.
- Antifungal Activity : Research involving related cyclic compounds has shown promising antifungal activity against various strains, indicating that HOCPA may also exhibit similar properties .
- Medicinal Chemistry Applications : Due to its unique structure, HOCPA is being explored as an intermediate in the synthesis of β-lactam antibiotics, which are vital in treating bacterial infections.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclopropanation reactions and functional group modifications. Key steps include:
- Cyclopropane ring formation : Using diazo compounds or transition-metal-catalyzed reactions (e.g., Simmons–Smith conditions) to generate the strained cyclopropane ring .
- Hydroxy and ketone group introduction : Oxidation/reduction sequences or selective protection/deprotection strategies (e.g., TEMPO-mediated oxidation for ketone formation) .
- Esterification : Methyl esterification via carboxylate activation with reagents like thionyl chloride or DCC .
Optimization : Temperature control (e.g., low temperatures to minimize side reactions), solvent polarity adjustments (e.g., ethyl acetate for solubility), and catalyst loading (e.g., 1–5 mol% palladium catalysts) are critical for yield improvement .
Basic: What analytical techniques are prioritized for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and substituent positions. For example, coupling constants (e.g., J = 7.9 Hz in ¹H-NMR) distinguish cis/trans isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₂₀O₅) and detect fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate (monoclinic, P2₁/c space group) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .
Advanced: How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution or cycloaddition reactions?
Answer:
The cyclopropane ring’s angle strain (≈60°) enhances reactivity:
- Nucleophilic substitution : Ring strain lowers activation energy, facilitating SN2 mechanisms at the carboxylate-adjacent carbon. Steric hindrance from substituents (e.g., 4-oxocyclohexyl) may direct regioselectivity .
- Cycloadditions : Strain relief drives [2+1] or [3+2] cycloadditions. For example, ketone groups participate in dipolar cycloadditions with nitrones, forming spirocyclic intermediates .
Contradictions : Conflicting reports exist on whether electron-withdrawing groups (e.g., ketones) accelerate or hinder reactivity, requiring DFT calculations to model transition states .
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
Answer:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP or Salen) in cyclopropanation reactions yield enantiomeric excess (ee >90%) .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer of racemic esters .
- Chiral auxiliaries : Temporarily introduce stereochemical control via auxiliaries like Evans’ oxazolidinones, later removed under mild conditions .
Data conflict : Discrepancies in ee values across studies (e.g., 80% vs. 95%) may arise from solvent polarity effects on catalyst performance .
Methodological: How should researchers handle this compound’s incompatibility with strong oxidizing agents?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent ketone oxidation .
- Reaction design : Avoid peroxides or MnO₂; instead, use mild oxidants (e.g., IBX for alcohol-to-ketone conversions) .
- Workup : Quench reactions with reducing agents (e.g., NaHSO₃) to neutralize residual oxidants .
Data Analysis: How can contradictory reports on reaction yields using palladium vs. copper catalysts be resolved?
Answer:
- Catalyst screening : Systematically compare Pd(OAc)₂ (higher yields in polar aprotic solvents) vs. Cu(OTf)₂ (better performance in nonpolar solvents) .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or in-situ IR spectroscopy to identify rate-limiting steps (e.g., carbene transfer vs. ligand exchange) .
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and predict optimal catalyst-substrate pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
